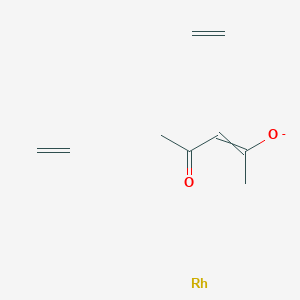

ethene;(Z)-4-oxopent-2-en-2-olate;rhodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethene, also known as ethylene, is a simple alkene with the formula C₂H₄. It is the simplest alkene, consisting of two carbon atoms double-bonded to each other and each bonded to two hydrogen atoms. The compound (Z)-4-oxopent-2-en-2-olate is a derivative of pent-2-en-2-ol with a keto group at the fourth position. Rhodium is a transition metal often used in catalysis due to its unique properties. The combination of ethene, (Z)-4-oxopent-2-en-2-olate, and rhodium forms a complex that is of significant interest in various chemical reactions and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethene can be achieved through the dehydration of ethanol. This process involves passing ethanol vapor over heated aluminum oxide, resulting in the formation of ethene and water . Another method involves the use of concentrated sulfuric acid as a catalyst to dehydrate ethanol at elevated temperatures .

For the preparation of (Z)-4-oxopent-2-en-2-olate, a common method involves the aldol condensation of acetone with acetaldehyde, followed by dehydration to form the enolate.

Industrial Production Methods

Industrially, ethene is produced through the steam cracking of hydrocarbons such as ethane and propane. This process involves heating the hydrocarbons to high temperatures in the presence of steam, resulting in the formation of ethene and other by-products .

Análisis De Reacciones Químicas

Types of Reactions

Ethene undergoes various types of reactions, including:

Addition Reactions: Ethene reacts with halogens like bromine to form dihalides.

Hydrogenation: Ethene reacts with hydrogen in the presence of a nickel catalyst to form ethane.

Polymerization: Ethene can be polymerized to form polyethylene, a widely used plastic.

Common Reagents and Conditions

Bromine: Used in addition reactions to form dihalides.

Hydrogen: Used in hydrogenation reactions with a nickel catalyst.

Catalysts: Rhodium and nickel are commonly used in various reactions involving ethene.

Major Products

1,2-Dibromoethane: Formed from the addition of bromine to ethene.

Ethane: Formed from the hydrogenation of ethene.

Polyethylene: Formed from the polymerization of ethene.

Aplicaciones Científicas De Investigación

Ethene and its derivatives, including (Z)-4-oxopent-2-en-2-olate, have numerous applications in scientific research:

Mecanismo De Acción

The mechanism of action of ethene involves its ability to undergo addition reactions due to the presence of a carbon-carbon double bond. In the presence of catalysts like rhodium, ethene can participate in various catalytic cycles, facilitating the formation of complex organic molecules . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparación Con Compuestos Similares

Ethene can be compared with other alkenes such as propene and butene. While ethene is the simplest alkene, propene and butene have additional carbon atoms, leading to different reactivity and applications . The (Z)-4-oxopent-2-en-2-olate can be compared with other enolates and keto compounds, highlighting its unique structure and reactivity.

List of Similar Compounds

Propene: C₃H₆

Butene: C₄H₈

1-Hexene: C₆H₁₂

These compounds share similar chemical properties but differ in their molecular structure and specific applications .

Propiedades

IUPAC Name |

ethene;4-oxopent-2-en-2-olate;rhodium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.2C2H4.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;2*1-2H2;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQSOHSPTULSFS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].C=C.C=C.[Rh] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15O2Rh- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride](/img/structure/B13647882.png)

![9-Amino-3-((benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13647903.png)

![Methyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13647916.png)